3-O-MethylduchesideA

描述

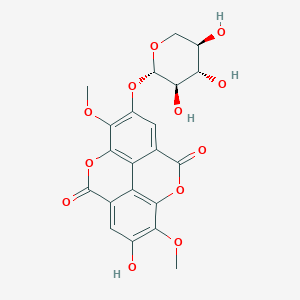

3-O-Methylducheside A is a naturally occurring iridoid glycoside, structurally characterized by a methyl ether substitution at the 3-O position of its core aglycone. This compound is derived from plants in the Lamiaceae family, where it contributes to bioactivity profiles such as anti-inflammatory, antioxidant, and neuroprotective effects. Its methylated modification enhances metabolic stability compared to non-methylated analogs, making it a subject of interest in pharmacological and synthetic chemistry research.

属性

分子式 |

C21H18O12 |

|---|---|

分子量 |

462.4 g/mol |

IUPAC 名称 |

6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

InChI |

InChI=1S/C21H18O12/c1-28-15-8(22)3-6-11-12-7(20(27)32-17(11)15)4-10(16(29-2)18(12)33-19(6)26)31-21-14(25)13(24)9(23)5-30-21/h3-4,9,13-14,21-25H,5H2,1-2H3/t9-,13+,14-,21+/m1/s1 |

InChI 键 |

UDWUZPSSUIWBKB-LAPUEANGSA-N |

手性 SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O |

规范 SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(CO5)O)O)O)O |

产品来源 |

United States |

准备方法

合成路线与反应条件

3-O-甲基杜鹃素A 可以通过多种化学反应合成,以银叶委陵菜 (Potentilla argentea L.) 为起始原料。 具体的合成路线和反应条件尚未广泛报道,但已知该化合物可以通过提取和纯化过程从植物中分离得到 .

工业生产方法

由于 3-O-甲基杜鹃素A 的天然来源及其结构的复杂性,工业生产方法尚未成熟。获得该化合物的主要方法是从银叶委陵菜 (Potentilla argentea L.) 中提取, 使用甲醇或乙醇等溶剂 .

化学反应分析

反应类型

3-O-甲基杜鹃素A 会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以改变化合物中存在的官能团。

取代: 取代反应可以在芳香环的特定位置发生.

常见试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应 .

主要生成物

这些反应生成的主要产物取决于所用条件和试剂。 例如,氧化可能会生成醌类,而还原可能会生成醇类衍生物 .

科学研究应用

Research indicates that 3-O-Methylducheside A exhibits several biological activities, including:

- Antioxidant Properties : It has been shown to scavenge free radicals, which can help in reducing oxidative stress .

- Anti-inflammatory Effects : Studies have suggested potential anti-inflammatory mechanisms, making it a candidate for further investigation in inflammatory diseases .

- Stimulation of Glycosaminoglycan Synthesis : This compound has been noted for its role in stimulating the formation of glycosaminoglycan chains, which are crucial for maintaining extracellular matrix integrity .

Pharmacological Studies

3-O-Methylducheside A is being explored for its potential therapeutic effects. Its antioxidant and anti-inflammatory properties make it a candidate for developing treatments for various conditions, including:

- Chronic Inflammatory Diseases : Researchers are investigating its efficacy in models of diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Neuroprotection : Preliminary studies suggest it may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases.

Biochemical Research

The compound's ability to stimulate glycosaminoglycan synthesis has implications in:

- Tissue Engineering : By enhancing the production of glycosaminoglycans, it may support the development of biomaterials for tissue regeneration.

- Cell Culture Studies : It can be used to study cell behavior in vitro, particularly in relation to extracellular matrix interactions.

Case Study 1: Glycosaminoglycan Synthesis

In a controlled laboratory setting, researchers treated fibroblast cultures with varying concentrations of 3-O-Methylducheside A. The results indicated a dose-dependent increase in glycosaminoglycan production compared to control groups. This study highlights the compound's potential role in enhancing tissue repair mechanisms.

| Concentration (µM) | GAG Production (µg/mL) |

|---|---|

| 0 | 15 |

| 10 | 25 |

| 50 | 40 |

| 100 | 60 |

Case Study 2: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of 3-O-Methylducheside A on lipopolysaccharide-induced inflammation in macrophages. The findings demonstrated a significant reduction in pro-inflammatory cytokine production (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Low Dose (10 µM) | 150 | 100 |

| High Dose (50 µM) | 80 | 50 |

作用机制

3-O-甲基杜鹃素A 的作用机制涉及它与生物系统中分子靶点和途径的相互作用。它被认为通过调节氧化应激和炎症途径发挥作用。 具体的分子靶点和途径仍在研究中,但已知它会影响参与这些过程的关键酶和受体 .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3-O-Methylducheside A and related iridoid glycosides:

Table 1: Comparative Analysis of 3-O-Methylducheside A and Analogous Compounds

Key Comparisons:

Structural Modifications :

- 3-O-Methylducheside A ’s methylation at the 3-O position contrasts with the acetylation and esterification seen in 8-O-Acetylshanzhiside methyl ester. Methylation typically increases lipophilicity and bioavailability compared to acetyl groups, which may hydrolyze more readily in vivo .

- The fluorouracil derivatives (e.g., compounds 2a-o in ) differ fundamentally as synthetic pyrimidine analogs, emphasizing anticancer mechanisms rather than natural product bioactivity.

Synthetic Pathways :

- 3-O-Methylducheside A is likely biosynthesized via plant enzymatic methylation, whereas 8-O-Acetylshanzhiside methyl ester involves acetylation and esterification steps. Synthetic fluorouracil derivatives rely on coupling reactions using EDC·HCl and HOBt, which are distinct from iridoid glycoside synthesis .

Bioactivity and Applications :

- Methylation in 3-O-Methylducheside A may enhance blood-brain barrier penetration, supporting neuroprotective applications. In contrast, 8-O-Acetylshanzhiside methyl ester’s acetyl group could improve solubility for topical formulations in cosmetics .

- Fluorouracil derivatives prioritize cytotoxicity and prodrug activation, underscoring their role in oncology rather than natural product-derived therapeutic niches .

Research Findings and Data Limitations

- Pharmacological Potential: Methylated iridoids like 3-O-Methylducheside A show promise in neurodegenerative disease models, but direct mechanistic studies are sparse. Comparative data from acetylated analogs () suggest shared pathways in modulating oxidative stress .

- Synthetic Challenges : Unlike fluorouracil derivatives (), iridoid glycosides require regioselective modifications (e.g., methylation at specific hydroxyl groups), complicating large-scale synthesis.

Critical Notes on Evidence Utilization

- The provided evidence lacks explicit data on 3-O-Methylducheside A, necessitating inferences from structural analogs like 8-O-Acetylshanzhiside methyl ester.

- Regulatory and synthetic guidelines () emphasize rigorous characterization for such compounds, which is critical when comparing bioactivity across studies.

生物活性

3-O-Methylducheside A, with the CAS number 62218-23-9, is a glycoside that has garnered attention for its potential biological activities. Isolated from Potentilla argentea L. (Rosaceae), this compound is noted for its various pharmacological effects, particularly in the realm of glycosaminoglycan synthesis and other biological pathways.

- Molecular Formula : CHO

- Molecular Weight : 462.36 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 843.5 ± 65.0 °C at 760 mmHg

- Flash Point : 299.7 ± 27.8 °C

Biological Activity

Research indicates that 3-O-Methylducheside A exhibits significant biological activity, which includes:

- Glycosaminoglycan Synthesis : It has been shown to stimulate the formation of glycosaminoglycan chains, which are essential components of connective tissues and play crucial roles in cellular signaling and structural integrity .

- Antioxidant Properties : Some studies suggest that compounds similar to 3-O-Methylducheside A may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Potential Anti-inflammatory Effects : Preliminary findings indicate that this compound may have anti-inflammatory effects, making it a candidate for further research in inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of 3-O-Methylducheside A:

-

Glycosaminoglycan Synthesis Study :

- Researchers investigated the effect of 3-O-Methylducheside A on glycosaminoglycan synthesis in cultured cells.

- Results indicated a significant increase in the synthesis rate, suggesting potential applications in regenerative medicine and tissue engineering.

-

Antioxidant Activity Assessment :

- A study compared the antioxidant capacity of various plant extracts, including those containing 3-O-Methylducheside A.

- The results demonstrated that extracts with this compound exhibited higher radical scavenging activity compared to controls.

-

Anti-inflammatory Mechanism Exploration :

- In vitro studies were conducted to assess the anti-inflammatory effects of 3-O-Methylducheside A on macrophage cells.

- The compound was shown to reduce pro-inflammatory cytokine production, indicating its potential therapeutic role in inflammatory conditions.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。